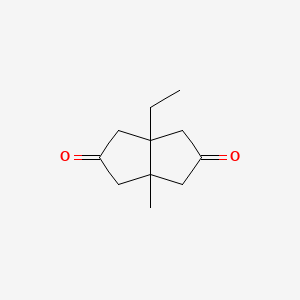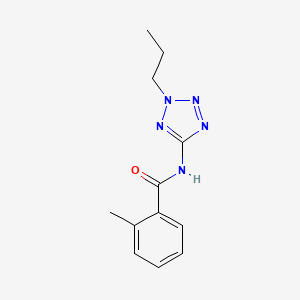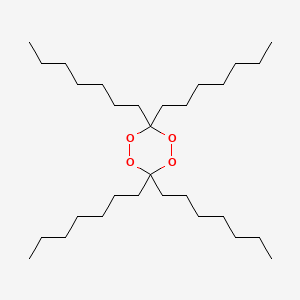
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane: is a chemical compound belonging to the class of tetroxanes Tetroxanes are cyclic organic peroxides characterized by a four-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane typically involves the reaction of heptyl-substituted ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic peroxide intermediate, which then undergoes further transformation to yield the desired tetroxane compound. The reaction conditions often include:
Temperature: Moderate temperatures (20-30°C) to avoid decomposition of the peroxide.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or ketones.
Substitution: Substitution reactions can occur at the heptyl groups, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or simpler hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, causing oxidative stress and cellular damage. The compound’s reactivity is influenced by the presence of heptyl groups, which can modulate its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Known for its use as a high-energy material and in explosive formulations.
3,3,6,6-Tetraphenyl-1,2,4,5-tetroxane:
3,3,6,6-Tetrapropyl-1,2,4,5-tetroxane: Investigated for its reactivity and potential use in organic synthesis.
Uniqueness
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane is unique due to its heptyl substituents, which provide distinct physical and chemical properties compared to other tetroxanes
Eigenschaften
CAS-Nummer |
618068-01-2 |
|---|---|
Molekularformel |
C30H60O4 |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
3,3,6,6-tetraheptyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C30H60O4/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2)31-33-30(34-32-29,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-28H2,1-4H3 |
InChI-Schlüssel |
SKMRHXTZRCPCMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1(OOC(OO1)(CCCCCCC)CCCCCCC)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


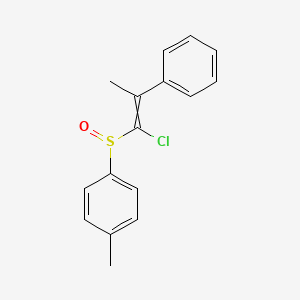
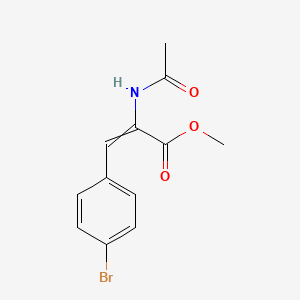
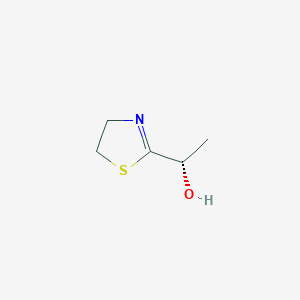
![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
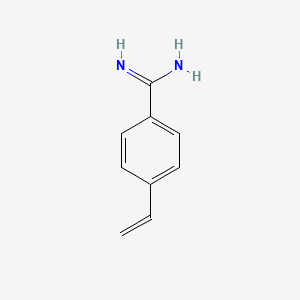
![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)
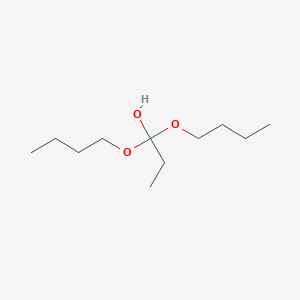
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
